2-methyl-2-phenylpropanoic acid
Description
Contextual Significance in Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis , 2-methyl-2-phenylpropanoic acid serves as a versatile precursor for a variety of more complex molecules. Its carboxylic acid group can be readily transformed into other functional groups, such as esters, amides, and acid chlorides, opening avenues for the construction of diverse molecular architectures. For instance, the esterification of this compound with methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl esters, which are valuable intermediates in their own right. Furthermore, the phenyl ring can undergo various substitution reactions, allowing for the introduction of additional functionalities and the tailoring of the molecule's properties for specific applications. googleapis.compatsnap.com
Interdisciplinary Research Landscape and Scope
The study of this compound is not confined to a single discipline. Its synthesis and derivatization are core activities in organic chemistry. The investigation of its physicochemical properties, such as its pKa and lipophilicity, falls within the purview of physical chemistry. ambeed.com Moreover, its applications in drug discovery and development bridge the gap between chemistry and pharmacology, where researchers explore the biological activities of its derivatives and their potential therapeutic uses. google.comgoogle.comnih.gov The development of efficient and scalable synthetic routes for this compound and its derivatives is also a key focus in process chemistry and chemical engineering, aiming for industrial-scale production. google.comgoogle.com
Historical Perspective of this compound Studies
Early studies on this compound likely focused on its fundamental synthesis and characterization. A documented method for its preparation involves the reaction of benzene (B151609) with methacrylic acid in the presence of aluminum chloride. googleapis.com Over the years, research has evolved to explore its more nuanced chemical behavior and to harness its potential as a building block in the synthesis of complex target molecules. For example, methods for the selective bromination of the phenyl ring have been developed, yielding intermediates like 2-(4-bromophenyl)-2-methylpropanoic acid, which is a crucial component in the manufacture of certain pharmaceuticals. googleapis.compatsnap.com The continuous interest in this compound is evidenced by the numerous patents and research articles detailing its synthesis and the preparation of its derivatives for various applications, particularly in the pharmaceutical industry. google.comgoogle.com
Interactive Data Tables
Below are interactive tables summarizing key data for this compound and a related derivative.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 826-55-1 | cymitquimica.compharmacompass.comsimsonpharma.comambeed.comchemscene.combldpharm.com |
| Molecular Formula | C₁₀H₁₂O₂ | cymitquimica.compharmacompass.comambeed.comchemscene.combldpharm.com |
| Molecular Weight | 164.20 g/mol | pharmacompass.comambeed.comchemscene.com |
| Appearance | White to off-white solid | cymitquimica.com |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | ambeed.comchemscene.com |
| LogP | 2.0488 | chemscene.com |
Spectroscopic Data for a Derivative: Methyl 2-methyl-2-phenylpropanoate
| Property | Value | Source |
|---|---|---|
| CAS Number | 57625-74-8 | |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| Mass Spectrometry (MS) | 178.1 (M+) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEROYLAYAVZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231907 | |
| Record name | 2-Phenylisobutyric acid | |
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Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-55-1 | |
| Record name | 2-Methyl-2-phenylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=826-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Phenylisobutyric acid | |
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| Record name | 2-Phenylisobutyric acid | |
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| Record name | 2-Phenylisobutyric acid | |
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| Record name | 2-PHENYLISOBUTYRIC ACID | |
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Advanced Synthetic Methodologies for 2 Methyl 2 Phenylpropanoic Acid and Its Derivatives
Chemoenzymatic Synthetic Routes
Chemoenzymatic methods offer a green and highly selective alternative to traditional synthesis. By employing enzymes, these routes can achieve high yields and stereoselectivity under mild reaction conditions.
Nitrilase-Mediated Hydrolysis of 2-Methyl-2-phenylpropionitrile
The direct hydrolysis of a nitrile group to a carboxylic acid can be efficiently catalyzed by nitrilase enzymes. Research has shown that the nitrilase from Pseudomonas fluorescens EBC191 is capable of converting 2-methyl-2-phenylpropionitrile into 2-methyl-2-phenylpropanoic acid. nih.govresearchgate.net This enzymatic conversion proceeds to near stoichiometric amounts. researchgate.net
However, the steric hindrance imposed by the additional methyl group at the α-carbon significantly impacts the reaction rate. The hydrolysis of 2-methyl-2-phenylpropionitrile proceeds at a much lower rate compared to less sterically hindered substrates like 2-phenylpropionitrile. nih.govresearchgate.net Specifically, the reaction rate for 2-methyl-2-phenylpropionitrile was observed to be about 8% of that for 2-phenylpropionitrile when measured at a pH of 7. researchgate.net Despite the reduced rate, the ability of the enzyme to accommodate the quaternary α-carbon demonstrates its potential for synthesizing α,α-disubstituted carboxylic acids.
Table 1: Relative Activity of Pseudomonas fluorescens EBC191 Nitrilase on Various Substrates
| Substrate | Relative Activity (%) |
|---|---|
| 2-Phenylpropionitrile | 100 |
| 2-Methyl-2-phenylpropionitrile | 8 |
| 2-Acetyloxy-2-methylphenylacetonitrile | ~50 |
Enzymatic Decarboxylation of 2-Methyl-2-phenylmalonates
Arylmalonate decarboxylase (AMDase) has emerged as a key enzyme for the synthesis of optically pure α-arylpropionic acids. The AMDase isolated from Alcaligenes bronchisepticus KU 1201 (also known as Bordetella bronchiseptica) effectively catalyzes the decarboxylation of α-aryl-α-methylmalonic acids. frontiersin.org This enzyme facilitates the conversion of 2-methyl-2-phenylmalonic acid to this compound.
The wild-type AMDase exhibits strict (R)-selectivity, yielding the (R)-enantiomer of the corresponding mono-acid. frontiersin.org This cofactor-independent enzyme has a broad substrate spectrum, accommodating various aromatic residues. frontiersin.org The gene encoding for this AMDase has been successfully cloned and expressed in Escherichia coli, enabling its production for biocatalytic applications. nih.gov
Table 2: Characteristics of Arylmalonate Decarboxylase (AMDase) from Alcaligenes bronchisepticus KU 1201
| Property | Description |
|---|---|
| Enzyme Name | Arylmalonate decarboxylase (AMDase) |
| EC Number | 4.1.1.76 |
| Source Organism | Alcaligenes bronchisepticus KU 1201 |
| Substrate Class | α-Aryl-α-methylmalonic acids |
| Product | Optically pure α-arylpropionic acids |
| Stereoselectivity (Wild-Type) | (R)-selective |
| Cofactor Requirement | None |
Esterase-Catalyzed Hydrolysis in Biocatalytic Pathways
Esterases, including lipases, are widely used in biocatalysis for the hydrolysis of esters to their corresponding carboxylic acids and alcohols. While specific studies focusing exclusively on the esterase-catalyzed hydrolysis of this compound esters are limited, the broader application of lipases for the hydrolysis of structurally similar esters suggests the viability of this approach. Lipases, a subclass of esterases, are known to catalyze the hydrolysis of a variety of esters, including those of phenylpropionic acid derivatives.
For instance, lipase-catalyzed hydrolysis of methyl esters of related compounds has been demonstrated. These enzymes can exhibit high chemo- and enantioselectivity, making them suitable for the kinetic resolution of racemic esters to produce enantiomerically pure carboxylic acids. The choice of lipase, solvent, and reaction conditions (pH, temperature) is crucial for achieving high conversion and selectivity. This methodology presents a potential pathway for the synthesis of chiral this compound from its corresponding racemic esters.
Classical Organic Synthesis Approaches
Traditional organic synthesis remains a cornerstone for the production of this compound and its derivatives, offering robust and scalable methods.
Esterification of this compound
The esterification of this compound is a common method to produce its corresponding esters, such as methyl 2-methyl-2-phenylpropanoate. This reaction is typically carried out under acidic conditions.
Commonly used acid catalysts include concentrated sulfuric acid and p-toluenesulfonic acid. The reaction is generally performed with an excess of the alcohol, for example, anhydrous methanol (B129727), which also serves as the solvent to drive the equilibrium towards the formation of the ester. The reaction mixture is often refluxed to increase the reaction rate. Purification of the resulting ester is typically achieved through distillation or column chromatography.
Table 3: Typical Conditions for the Esterification of this compound
| Parameter | Condition |
|---|---|
| Reactant | This compound |
| Reagent/Solvent | Anhydrous Methanol |
| Catalyst | Concentrated Sulfuric Acid or p-Toluenesulfonic Acid |
| Temperature | Reflux |
| Purification | Distillation or Column Chromatography |
Hydrolysis of Ester Precursors to this compound
The synthesis of this compound can also be achieved through the hydrolysis of its ester precursors, such as methyl 2-methyl-2-phenylpropanoate or ethyl 2-methyl-2-phenylpropanoate. This reaction can be catalyzed by either an acid or a base.
Alkaline hydrolysis is frequently employed, using a base such as sodium hydroxide (B78521) in a solvent mixture like aqueous ethanol (B145695) or dioxane. uniprot.org The reaction involves heating the ester with the basic solution to drive the saponification process. Following the reaction, acidification of the mixture protonates the carboxylate salt to yield the final carboxylic acid product. For example, a patent describes the hydrolysis of a methyl ester derivative of this compound using sodium hydroxide in ethanol at 50-55°C for 3 hours. uniprot.org Another document reports the hydrolysis of methyl 2-methyl-2-phenylpropanoate using 1.0 M NaOH in 1,4-dioxane (B91453) at 95°C for 24 hours, achieving a 98% yield after purification. Acid-catalyzed hydrolysis, for instance with hydrochloric acid, is also a viable method. nih.gov
Table 4: Conditions for the Hydrolysis of Ester Precursors to this compound Derivatives
| Ester Precursor | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 2-methyl-2-phenylpropanoate derivative | Sodium Hydroxide | Ethanol | 50-55°C, 3 hours | Not specified | uniprot.org |
| Methyl 2-methyl-2-phenylpropanoate | 1.0 M Sodium Hydroxide | 1,4-Dioxane | 95°C, 24 hours | 98% | |
| 2-(4-Methylphenyl)propionitrile | 5 N Hydrochloric Acid | - | Reflux, 1 hour | 78% (for the acid) | nih.gov |
Derivatization via Acyl Chloride Intermediates (e.g., Amide Formation)
The conversion of the carboxylic acid group of this compound into an acyl chloride is a common and effective strategy for creating a more reactive intermediate. This acyl chloride can then be readily converted into a variety of derivatives, most notably amides, through reaction with primary or secondary amines.
The preparation of the acyl chloride intermediate is typically achieved by treating the parent carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.comgoogleapis.com For instance, 2-methyl-2-(4-fluorophenyl)propanoic acid can be converted to its corresponding acyl chloride by reacting it with oxalyl chloride in dichloromethane (B109758) at 0°C, often with a catalytic amount of dimethylformamide (DMF). googleapis.com
Once formed, the acyl chloride is a highly reactive electrophile. The subsequent amide formation is generally a rapid, two-step process. libretexts.org First, a nucleophilic amine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. youtube.com Following this, the chloride ion is eliminated, and a proton is removed from the nitrogen, often by a second equivalent of the amine acting as a base, to yield the final, stable amide product and an ammonium (B1175870) salt. libretexts.orgyoutube.com This method is highly versatile and allows for the synthesis of a wide array of N-substituted amides.
Table 1: Example of Amide Formation via Acyl Chloride Intermediate
| Reactant 1 | Reactant 2 (Amine) | Reagent for Acyl Chloride Formation | Product (Amide) | Byproduct |
| This compound | Dimethylamine | Oxalyl Chloride | N,N-dimethyl-2-methyl-2-phenylpropanamide | Dimethylammonium chloride |
This process is fundamental in medicinal chemistry for creating libraries of compounds for biological screening. The reaction's efficiency and the wide availability of diverse amines make it a cornerstone of derivative synthesis.
Palladium-Catalyzed Coupling Reactions in Derivative Synthesis
Palladium-catalyzed cross-coupling reactions represent a revolutionary tool in modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions are invaluable for the synthesis of complex derivatives of this compound, particularly for functionalizing the phenyl ring. Common examples include the Suzuki, Heck, and Sonogashira reactions. nih.gov
The general strategy involves introducing a halogen (e.g., bromine or iodine) onto the phenyl ring of the this compound scaffold. This halo-substituted derivative then serves as a substrate for the palladium-catalyzed coupling. For example, 2-(4-bromophenyl)-2-methylpropanoic acid is a key intermediate that can be prepared via bromination of this compound. googleapis.com This brominated compound can then undergo a Suzuki reaction with a variety of boronic acids to introduce new aryl or alkyl groups at the 4-position of the phenyl ring. mdpi.com
Patents for the synthesis of pharmaceutically active derivatives of this compound explicitly describe processes where intermediates are reacted in the presence of a palladium catalyst to construct the final complex molecule. google.com These reactions are prized for their high functional group tolerance, allowing them to be used late in a synthetic sequence on molecules with multiple reactive sites. rsc.org The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and scope. mdpi.comresearchgate.net
Table 2: Overview of Key Palladium-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partners | Typical Catalyst/Ligand System | Bond Formed |
| Suzuki | Organoboronic acid/ester + Organohalide | Pd(OAc)₂ or Pd(PPh₃)₄ with ligands like SPhos | C(sp²)-C(sp²) |
| Heck | Alkene + Organohalide | Pd(OAc)₂ with phosphine (B1218219) ligands | C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne + Organohalide | PdCl₂(PPh₃)₂/CuI | C(sp²)-C(sp) |
Novel Synthetic Strategies and Intermediate Compounds
Recent research has focused on developing more efficient and industrially scalable syntheses of this compound derivatives. A key approach involves the design of novel intermediate compounds that streamline the manufacturing process, leading to higher yields and purity. google.comgoogle.com
Organometallic reagents are essential for constructing the core carbon skeleton of this compound and its analogs. researchgate.net Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles and strong bases widely used for creating new carbon-carbon bonds. mnstate.edumsu.edu
The characteristic α,α-dimethyl arrangement of this compound can be synthesized using organometallic chemistry. One classic approach involves the reaction of a Grignard reagent with a carbonyl compound. leah4sci.com For example, the addition of two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide) to methyl benzoate (B1203000) would produce the tertiary alcohol, 2-phenyl-2-propanol, after an acidic workup. This alcohol can then be oxidized to the desired carboxylic acid.
Another sophisticated method involves the direct methylation of aryl-acetic acid derivatives. orgsyn.org A highly selective procedure uses dimethyl carbonate (DMC) as a methylating agent in the presence of a base like potassium carbonate. This method is notable because it achieves excellent selectivity for the monomethylated product over the dimethylated byproduct, which is often a challenge with other methylating agents. orgsyn.org The reaction proceeds through a methoxy (B1213986) carbonylated intermediate, which ensures high selectivity at complete conversion. orgsyn.org This approach represents a greener and more efficient route to the 2-arylpropionic acid structure.
Stereochemical Aspects and Enantioselective Synthesis of 2 Methyl 2 Phenylpropanoic Acid
Chiral Recognition and Resolution Techniques
Resolution is the process of separating a racemic mixture into its constituent enantiomers. This is achieved by temporarily converting the enantiomers into diastereomers, which have different physical properties and can be separated.
Enantioselective liquid-liquid extraction (ELLE) is a promising method for chiral separation that utilizes the differential partitioning of enantiomers between two immiscible liquid phases. This is often achieved by adding a chiral selector to one or both phases.
A Biphasic Recognition Chiral Extraction (BRCE) system has been effectively used for the separation of 2-phenylpropanoic acid enantiomers. researchgate.net One such system employs a hydrophobic chiral selector, L-iso-butyl tartrate, in the organic phase and a hydrophilic selector, hydroxypropyl-β-cyclodextrin (HP-β-CD), in the aqueous phase. researchgate.net In this setup, the tartrate derivative preferentially recognizes the (S)-enantiomer, while the cyclodextrin (B1172386) recognizes the (R)-enantiomer, enhancing the separation factor compared to systems with only one selector. researchgate.net The efficiency of this separation is influenced by several factors, including the pH of the aqueous phase, temperature, and the concentration of the chiral selectors. researchgate.netnih.gov Optimal conditions for symmetric separation have been identified, achieving significant enantiomeric excess. nih.gov
| Parameter | Selector(s) | Optimal Conditions | Max. Separation Factor (α) | Reference |
| Extraction System | L-iso-butyl tartrate (organic) & HP-β-CD (aqueous) | pH: low; [HP-β-CD]: ~0.1 mol/L; [Tartrate]: ~0.2 mol/L | 1.69 | researchgate.net |
| Multistage Extraction | HP-β-CD (aqueous) | pH: 2.5; Temp: 278 K; [HP-β-CD]: 0.1 mol/L | e.e. up to 37% | nih.gov |
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer.
Enzymatic kinetic resolution is a powerful strategy. For instance, a dynamic kinetic resolution (DKR) process has been developed for precursors to profenols, which are structurally related to 2-phenylpropanoic acid. This involves the use of an engineered oxidoreductase, such as a mutant of Candida tenuis xylose reductase, for the stereoselective reduction of a prochiral or racemic substrate. nih.gov The enzyme exhibits high enantioselectivity, and when combined with a method for in-situ racemization of the substrate, it can theoretically convert 100% of the starting material into a single enantiomeric product. nih.gov
Another approach is chemical kinetic resolution through asymmetric esterification. In a study on related 2-aryl-2-fluoropropanoic acids, racemic acids were resolved by esterification using a chiral alcohol in the presence of a chiral catalyst. mdpi.com This method's success relies on the differential rate of ester formation for the (R)- and (S)-enantiomers, leading to the recovery of the unreacted acid and the produced ester in enantioenriched forms. mdpi.com
| Resolution Type | Catalyst/Reagent | Substrate Class | Key Finding | Reference |
| Dynamic Kinetic Resolution | Candida tenuis xylose reductase (D51A mutant) | 2-phenylpropanal | High titer (115 g/L) and enantiopurity (93.1% e.e.) of (S)-phenylpropanol achieved. | nih.gov |
| Chemical Kinetic Resolution | Chiral alcohol and chiral catalyst | 2-Aryl-2-fluoropropanoic acids | Effective separation of enantiomers via asymmetric esterification. | mdpi.com |
The most traditional method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic acid with a single, pure enantiomer of a chiral base. libretexts.org The reaction produces a mixture of two diastereomeric salts, for example, (R-acid)-(S-base) and (S-acid)-(S-base).
Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. wikipedia.orglibretexts.org Once a pure diastereomeric salt is isolated, the chiral base can be removed by treatment with a strong acid, yielding the enantiomerically pure carboxylic acid. libretexts.org Commonly used chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.org The success of this method depends on the difference in solubility between the diastereomeric salts and the ease of crystal formation. rsc.org
Asymmetric Induction in Synthesis
Asymmetric synthesis, or enantioselective synthesis, aims to create a specific enantiomer directly, rather than separating a racemic mixture. One common strategy involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.
For the synthesis of 2-arylpropanoic acids like 2-phenylpropanoic acid, oxazolidinones derived from chiral amino alcohols are often used as auxiliaries. scilit.com The N-acyl oxazolidinone can be selectively alkylated. The bulky chiral auxiliary blocks one face of the enolate intermediate, forcing the alkylating agent (e.g., a methyl halide) to attack from the less hindered face. This process, known as asymmetric induction, leads to the formation of a new stereocenter with a high degree of stereochemical control. scilit.comrsc.org After the alkylation step, the chiral auxiliary is cleaved, typically through hydrolysis, to release the desired enantiomerically enriched 2-phenylpropanoic acid.
Determination of Absolute Configuration
Once an enantiomer has been isolated or synthesized, it is crucial to determine its absolute configuration (i.e., whether it is the R or S isomer). Several methods are available for this purpose.
The definitive method is single-crystal X-ray crystallography. nih.gov If a suitable crystal of the enantiomer, or a derivative thereof (such as a salt with a known chiral amine), can be grown, X-ray diffraction analysis can determine the precise three-dimensional arrangement of its atoms, unambiguously establishing its absolute configuration. nih.govnih.gov
Spectroscopic methods are also widely used. Chiroptical techniques like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. nih.gov Each enantiomer of a chiral molecule will produce a CD spectrum that is a mirror image of the other. By comparing the experimentally obtained spectrum to that of a known standard or to theoretical calculations, the absolute configuration can be assigned. nih.gov
Stereospecific Enzymatic Transformations
Enzymes are highly efficient and selective chiral catalysts. Their use in stereospecific transformations is a cornerstone of green chemistry and modern pharmaceutical synthesis. Hydrolases (such as lipases and esterases) and oxidoreductases are two classes of enzymes frequently used in the synthesis of chiral acids and their precursors.
For example, lipases can catalyze the enantioselective hydrolysis of a racemic ester of 2-phenylpropanoic acid. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding acid, leaving the other enantiomeric ester unreacted. The resulting mixture of the acid and the unreacted ester can then be easily separated.
Alternatively, as mentioned in the kinetic resolution section, engineered oxidoreductases can perform highly stereospecific reductions of ketone or aldehyde precursors to produce chiral alcohols, which can then be converted to the desired acid. nih.gov The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, can offer a robust and efficient platform for these transformations. nih.gov
Chemical Reactivity and Mechanistic Studies of 2 Methyl 2 Phenylpropanoic Acid
Carboxylic Acid Functional Group Transformations
2-Methyl-2-phenylpropanoic acid, a white solid with the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , undergoes typical reactions of carboxylic acids. sigmaaldrich.com These transformations primarily involve the carboxyl group and are fundamental to its synthetic utility.
One of the most common reactions is esterification . For instance, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst like sulfuric acid yields methyl 2-methyl-2-phenylpropanoate. This reaction proceeds via a nucleophilic acyl substitution mechanism. ambeed.com
Another key transformation is the conversion to acid chlorides . Using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, this compound can be converted into 2-methyl-2-phenylpropanoyl chloride. This acid chloride is a more reactive derivative and serves as an intermediate in the synthesis of other compounds, such as amides and esters. google.com
Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, 2-methyl-2-phenyl-1-propanol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The formation of amides is another important functional group transformation. This can be accomplished by first converting the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with an amine. This method is often preferred over the direct reaction of the carboxylic acid with an amine, which typically requires high temperatures.
Reactions Involving the Phenyl Moiety
The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The substitution pattern is directed by the electron-donating nature of the alkyl group attached to the benzene (B151609) ring, which activates the ortho and para positions. However, the steric bulk of the 2-methylpropanoyl group can influence the regioselectivity of these reactions, favoring substitution at the less hindered para position.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring.
Halogenation: Introduction of a halogen (e.g., Br, Cl) can be achieved using a Lewis acid catalyst.
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups, respectively, onto the phenyl ring. However, the presence of the deactivating carboxylic acid group can make these reactions challenging.
Steric and Electronic Effects on Reactivity
The reactivity of this compound is significantly influenced by both steric and electronic factors.
Steric Hindrance: The presence of two methyl groups on the α-carbon atom creates considerable steric hindrance around the carboxylic acid functional group. nih.govlearncbse.in This steric bulk can impede the approach of nucleophiles, thereby slowing down reactions at the carbonyl carbon. learncbse.in For example, the rate of esterification of this compound is lower compared to less substituted carboxylic acids like phenylacetic acid. This steric hindrance is a key factor in its chemical behavior. nih.govlearncbse.in
These steric and electronic effects are not independent and often work in concert to dictate the outcome of a reaction. For instance, in electrophilic aromatic substitution, the electronic effect of the alkyl substituent directs the incoming electrophile to the ortho and para positions, while the steric hindrance of the entire side chain favors substitution at the para position.
Reaction Mechanism Elucidation for Biocatalytic Conversions
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. The study of enzyme-catalyzed reactions involving this compound and its precursors provides valuable insights into reaction mechanisms.
Decarboxylation Pathways of Malonate Analogues
The decarboxylation of malonic acid derivatives is a synthetically useful reaction. Recent studies have explored the photoredox-catalyzed hydrodecarboxylation of aryl malonic acid derivatives. nih.gov While this compound itself is not a malonic acid, understanding the decarboxylation of its structural analogs provides mechanistic insights. For instance, the decarboxylation of 2-benzyl-2-methylmalonic acid to yield 3-phenylpropanoic acid proceeds through a radical intermediate. nih.gov The stability of the benzylic radical intermediate is a key factor driving this reaction. nih.gov
In a photoredox catalytic cycle, a photosensitizer absorbs light and transfers an electron to the carboxylate, leading to decarboxylation and the formation of a radical. This radical can then be protonated to yield the final product. The efficiency of this process is influenced by factors such as the stability of the radical intermediate and the nature of the photocatalyst. unl.edu
Nitrilase Catalytic Mechanisms
Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia (B1221849). nih.gov The synthesis of this compound can be achieved through the hydrolysis of its corresponding nitrile, 2-methyl-2-phenylpropionitrile.
The nitrilase from Pseudomonas fluorescens EBC191 has been shown to convert 2-methyl-2-phenylpropionitrile to this compound. nih.govresearchgate.net The reaction mechanism involves the attack of a cysteine residue in the enzyme's active site on the nitrile carbon, forming a tetrahedral intermediate. This is followed by the elimination of ammonia and subsequent hydrolysis of the resulting thioester to release the carboxylic acid and regenerate the enzyme. nih.gov
Biological and Pharmacological Activities of 2 Methyl 2 Phenylpropanoic Acid Derivatives
Anti-inflammatory and Antinociceptive Research
The anti-inflammatory and pain-relieving properties of 2-methyl-2-phenylpropanoic acid derivatives are a primary focus of research, drawing parallels to established nonsteroidal anti-inflammatory drugs (NSAIDs).
Cyclooxygenase (COX) Enzyme Inhibition Studies
A key mechanism behind the anti-inflammatory effect of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Research has demonstrated that certain 2-phenylpropionic acid derivatives are effective inhibitors of both COX-1 and COX-2 enzymes. nih.gov For instance, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized and evaluated for their COX inhibitory activity. nih.gov
The free carboxylic acid group is considered an essential pharmacophoric core for COX activity, forming critical interactions with key amino acid residues like Arg120, Glu524, and Tyr355 within the COX active site. nih.gov Studies have shown that esterification or amidation of this carboxylic acid group can lead to reduced COX inhibition activity. nih.gov
Structure-Activity Relationships (SAR) in NSAID Analogues
The exploration of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of these compounds. For example, in the development of potent G protein-coupled receptor 40 (GPR40) agonists based on a phenylpropanoic acid scaffold, the introduction of polar functionalities was explored to reduce lipophilicity and mitigate cytotoxicity. nih.gov Substitutions on the 2',6'-dimethylbiphenyl ring revealed that introducing polar groups at the 4'-position of the biphenyl (B1667301) ring was feasible. nih.gov
Further optimization of this position and the linker connecting different parts of the molecule led to the discovery of 4'-alkoxybiphenyl derivatives with potent GPR40 agonist activity, improved cytotoxicity profiles, and favorable pharmacokinetic properties. nih.gov This highlights how systematic structural modifications can enhance the desired biological activity while minimizing off-target effects.
In another study, a detailed medicinal chemistry campaign focused on aryl propionic acid inhibitors of the Kelch-like ECH-associated protein 1/nuclear factor erythroid 2-related factor 2 (KEAP1/NRF2) protein-protein interaction. nih.gov This research involved exploring and optimizing protein-ligand interactions at identified energetic "hot spots". nih.gov The consideration of ligand conformational stabilization was found to be important in the development of a highly potent tool compound. nih.gov
In Vitro and In Vivo Efficacy Evaluations
The anti-inflammatory and analgesic effects of novel this compound derivatives are evaluated through a variety of in vitro and in vivo models. For instance, the anti-inflammatory, analgesic, and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011) were compared with established NSAIDs like indomethacin (B1671933), diclofenac (B195802) sodium, and ketoprofen. nih.gov
In vivo studies in rats and guinea pigs demonstrated that M-5011 exhibited more potent anti-inflammatory and anti-pyretic effects and equipotent analgesic effects compared to the classical NSAIDs. nih.gov Specifically, its anti-inflammatory effect on ultraviolet-induced erythema in guinea pigs was significantly more potent than indomethacin and ketoprofen. nih.gov Furthermore, its inhibitory effect on carrageenin-induced paw edema was more potent than both indomethacin and diclofenac sodium. nih.gov
Antihistaminic and Antiallergic Investigations
Certain derivatives of this compound have shown significant promise as antihistaminic and antiallergic agents, primarily through their interaction with histamine (B1213489) H1 receptors.
Therapeutic Profile Enhancement through Structural Modification
The therapeutic profile of 2-methyl-2'-phenylpropionic acid derivatives can be enhanced through strategic structural modifications. The goal is often to improve efficacy, selectivity, and pharmacokinetic properties. A notable example is 2-[4-(2-{4-[1-(2-ethoxy-ethyl)-1H-benzoimidazol-2-yl]-piperidin-1-yl}-ethyl)-phenyl]-2-methyl-propionic acid, which has demonstrated excellent antihistamine activity. google.com The development of simplified and efficient synthesis processes for such compounds is crucial for their industrial-scale production and therapeutic utility. google.comgoogle.com
The combination of H1 and H2 receptor antagonists is a classic therapeutic strategy that has shown superior efficacy and safety compared to single-drug therapies for various histamine-mediated disorders. nih.gov While the focus here is on H1 inhibition, this broader context highlights the importance of receptor selectivity and the potential for combination therapies to achieve enhanced symptom control. nih.gov
Antimicrobial Properties of Derivatized Compounds
Research into derivatives of this compound has revealed promising antimicrobial activities. By modifying the core structure, scientists have developed compounds with significant efficacy against various bacterial strains, opening new avenues for the development of dual-action therapeutic agents that can simultaneously address inflammation and infection.
Antibacterial Efficacy Against Microbial Strains
A notable area of investigation involves the synthesis of 2-(4-substitutedmethylphenyl)propionic acid derivatives, which have been evaluated for their antibacterial properties. nih.gov In one such study, a series of these compounds were tested against a panel of microbial strains. Several derivatives demonstrated significant antibacterial effects when compared to the standard antibiotic, chloramphenicol. nih.govresearchgate.net
Specifically, compounds featuring certain heterocyclic moieties attached to the phenylpropionic acid scaffold emerged as potent antibacterial agents. The derivatives designated as 6d , 6h , 6l , and 6m in the study displayed the most promising results. nih.govresearchgate.net Among these, compound 6l , identified as 2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid, was highlighted as the most effective dual COX inhibitory-antibacterial agent in the series. nih.govresearchgate.net The antimicrobial activity of propionic acid and its derivatives is a field of growing interest, with studies suggesting they can suppress the growth of resilient bacteria like methicillin-resistant Staphylococcus aureus (MRSA). bohrium.com
| Compound ID | Chemical Name | Reported Antibacterial Activity | Reference |
|---|---|---|---|
| 6d | 2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid | Promising antibacterial property compared to chloramphenicol | nih.govresearchgate.net |
| 6h | 2-(4-(((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid | Promising antibacterial property compared to chloramphenicol | nih.gov |
| 6l | 2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid | Emerged as the best dual COX inhibitory-antibacterial agent in the study | nih.govresearchgate.net |
| 6m | 2-(4-(((5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid | Promising antibacterial property compared to chloramphenicol | nih.gov |
Anticancer Potential and Antiproliferative Effects
The structural motif of propionic acid has also been incorporated into derivatives designed to exhibit anticancer properties. Research has shown that specific modifications can yield compounds with potent antiproliferative effects against various cancer cell lines. nih.govrsc.org
One study focused on newly synthesized 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives, which demonstrated selective inhibitory action against colon cancer cells (HCT-116). rsc.org The investigation revealed that several of these compounds could inhibit cancer cell proliferation at low concentrations, with compounds 7a and 7g showing the highest activity. rsc.org Further analysis suggested these compounds might act through the HSP90 and TRAP1 mediated signaling pathway. rsc.org
In another line of research, a novel class of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides was synthesized and evaluated for cytotoxic activities. mdpi.com Compound 4e (5-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine) showed significant activity against A549 (lung carcinoma), Hs-683 (glioma), and MCF-7 (breast adenocarcinoma) cell lines. mdpi.com Compound 4f also exhibited moderate activity against the B16-F1 melanoma cell line. mdpi.com
| Compound Class | Compound ID | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| 3-hydroxy-2,2-dimethyl-propionic acid methyl ester | 7a & 7g | HCT-116 (Colon) | 0.12 mg/mL | rsc.org |
| 7d | HCT-116 (Colon) | 0.81 mg/mL | rsc.org | |
| 2-phenyl-tetrahydroimidazo[1,2-b]pyridazine | 4e | A549 (Lung) | 7.8 µM | mdpi.com |
| Hs-683 (Glioma) | 7.8 µM | mdpi.com | ||
| MCF-7 (Breast) | 8.6 µM | mdpi.com | ||
| 4f | B16-F1 (Melanoma) | 10.8 µM | mdpi.com |
Enzyme-Substrate Interactions and Metabolic Fate
The pharmacological activity of this compound derivatives is intrinsically linked to their interactions with enzymes. These interactions govern their mechanism of action, metabolic conversion, and ultimate fate within a biological system. Key enzymatic processes include hydrolysis of ester prodrugs and direct inhibition of target enzymes.
Esterase-Mediated Hydrolysis Pathways
Many derivatives of this compound are synthesized as esters, which act as prodrugs. The ester form often enhances lipophilicity, facilitating absorption. Once absorbed, these ester prodrugs are converted to the active carboxylic acid form through hydrolysis mediated by esterase enzymes. researchgate.net This enzymatic conversion is a critical step for the compound to exert its therapeutic effect, as the free carboxylic acid group is often essential for interacting with the target site, such as the active site of cyclooxygenase (COX) enzymes. nih.gov
Studies on structurally similar phenolic acid esters demonstrate this principle effectively. For instance, research using Caco-2 cells, a model for the intestinal epithelium, has shown that methyl ferulate and methyl caffeate are hydrolyzed by cellular esterases. leeds.ac.uk One study found that after a 2-hour incubation, 19.8% of methyl ferulate and 11.4% of methyl caffeate were hydrolyzed. leeds.ac.uk This hydrolysis was found to be predominantly an intracellular process, highlighting the role of esterases within target tissues in activating such compounds. leeds.ac.uk The efficiency of this hydrolysis can be influenced by the structure and lipophilicity of the ester derivative. leeds.ac.uk
Enzymatic Conversion Kinetics (KM and kcat)
Understanding the kinetics of enzyme-substrate interactions is crucial for characterizing the potency and mechanism of a drug. For derivatives of this compound that act as enzyme inhibitors, key kinetic parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat) provide invaluable information.
In the context of anti-inflammatory 2-phenylpropionic acid derivatives, enzyme kinetics studies have been performed to assess their interaction with COX enzymes. nih.gov For the most active dual antibacterial-COX inhibitory derivatives, 6h and 6l , enzyme kinetics were analyzed to determine the nature of their inhibition of the COX-1 enzyme. nih.gov The mode of inhibition was determined using Lineweaver-Burk plots, based on Michaelis-Menten kinetics. nih.gov This analysis allows for the calculation of KM (the substrate concentration at which the reaction velocity is half of Vmax) and Vmax (the maximum reaction velocity). For compound 6l , the steady-state inhibition constant (Ki) was calculated to be 1.70 μM, indicating a strong binding affinity for the COX-1 enzyme. researchgate.net
Another example of enzymatic conversion involves the hydrolysis of 2-methyl-2-phenylpropionitrile to this compound by a nitrilase enzyme. researchgate.net It was observed that the presence of the additional methyl group on the α-carbon significantly decreased the reaction rate to about 8% of that observed with the non-methylated 2-phenylpropionitrile, demonstrating how subtle structural changes can profoundly impact enzyme kinetics. researchgate.net
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Km (Arachidonic Acid) | 0.013 mM (Control) | Measures substrate affinity; a lower Km indicates higher affinity. | researchgate.net |
| Vmax | 0.669 ± 0.003 nmol/min/mg protein | Maximum rate of reaction under competitive inhibition. | researchgate.net |
| Ki (Inhibition Constant) | 1.70 µM | Indicates the potency of the inhibitor; a lower Ki signifies a more potent inhibitor. | researchgate.net |
Toxicity Profile and Safety Considerations in Pharmacological Research
The evaluation of the toxicity profile is a mandatory step in the development of any new pharmacological agent. For this compound and its derivatives, this involves assessing potential hazards such as irritation, cytotoxicity, and organ-specific toxicity.
In studies of pharmacologically active derivatives, toxicity is a key consideration. For the 2-(4-substitutedmethylphenyl)propionic acid derivatives that showed good COX inhibition and antibacterial activity, further screening for cytotoxicity and genotoxicity was performed to ensure their safety profile. nih.govresearchgate.net Similarly, research on S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36) investigated its ulcerogenic properties, finding that it possessed lower gastrointestinal toxicity compared to a well-known nonsteroidal anti-inflammatory drug (NSAID), which is a significant advantage for compounds in this class. researchgate.net
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 2-methyl-2-phenylpropanoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.
In ¹H NMR spectroscopy of the related methyl ester, methyl 2-methyl-2-phenylpropanoate, characteristic signals confirm the presence of specific functional groups. For instance, the methyl groups attached to the quaternary carbon typically appear as a singlet around δ 1.57 ppm, while the methoxy (B1213986) protons of the ester group resonate as a singlet around δ 3.65 ppm. The aromatic protons of the phenyl group will produce signals in the aromatic region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the this compound molecule will give a distinct signal, allowing for complete structural assignment.
Mass Spectrometry (MS) Techniques for Compound Identification and Labeling Studies
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification. Electron ionization (EI) is a common MS technique used for this purpose.
For the methyl ester derivative, methyl 2-methyl-2-phenylpropanoate, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 178, corresponding to its molecular formula C₁₁H₁₄O₂⁺. Key fragment ions observed in the mass spectrum include a peak at m/z 163, resulting from the loss of a methyl group (CH₃⁺), and a peak at m/z 121, which corresponds to the phenyl fragment (C₈H₉⁺) after cleavage of the ester bond. These fragmentation patterns are characteristic and serve as a fingerprint for the compound's identification.
In research involving metabolic or mechanistic studies, isotopic labeling can be employed. By incorporating stable isotopes such as ¹³C or ²H into the this compound molecule, researchers can trace its fate in chemical reactions or biological systems using mass spectrometry. The resulting shift in the mass of the molecular ion and its fragments provides definitive evidence of the compound's transformation.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and its derivatives. google.com Method development typically involves selecting an appropriate stationary phase, mobile phase, and detector.
For many derivatives of this compound, reversed-phase HPLC using a C18 column is effective. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), with the gradient or isocratic elution optimized to achieve good separation of the main compound from any impurities. UV detection is commonly used, with the wavelength set to an absorbance maximum of the phenyl group, typically between 210 and 254 nm. Purity levels of 98% or higher, as determined by HPLC, are often reported for synthesized batches of related compounds. google.comavantorsciences.com
Chiral Gas Chromatography (GC) for Stereoisomer Analysis
Since this compound possesses a chiral center at the carbon bearing the phenyl and carboxyl groups, it can exist as two enantiomers. Chiral Gas Chromatography (GC) is a specialized technique used to separate and quantify these enantiomers. This is particularly important in pharmaceutical research, as different enantiomers can have distinct pharmacological activities.
The method involves using a chiral stationary phase (CSP) within the GC column. These CSPs are designed to interact differently with each enantiomer, leading to different retention times and, thus, their separation. The determination of enantiomeric excess (ee) is a critical quality control parameter, and chiral GC provides a reliable means to measure it. For example, chiral GC has been successfully applied to the analysis of enantiomers of related compounds like 2-hydroxy-2-methyl butyric acid esters using a CHIRALDEX B-DP column. sigmaaldrich.com
Spectrophotometric Assays in Kinetic and Mechanistic Studies
Spectrophotometric assays can be employed to study the kinetics and mechanisms of reactions involving this compound, particularly those involving enzymatic or chemical transformations. These assays rely on a change in the absorbance of light at a specific wavelength as the reaction progresses.
For instance, if this compound or its derivatives are substrates or inhibitors of an enzyme that produces a chromophoric product, the rate of product formation can be monitored over time by measuring the increase in absorbance. This data can then be used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), or the inhibition constant (Ki). Preliminary in vitro studies on the methyl ester suggest it can be hydrolyzed by esterases to this compound, which may act as an inhibitor of cyclooxygenase (COX). Spectrophotometric assays are well-suited for investigating such enzymatic processes.
Computational and Theoretical Investigations of 2 Methyl 2 Phenylpropanoic Acid
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
The COX-1 active site is a long, hydrophobic channel. For a ligand to inhibit the enzyme, it typically needs to penetrate this channel and interact with key amino acid residues. In the case of ibuprofen (B1674241), the carboxylic acid moiety forms crucial hydrogen bonds with Arg120 and Tyr355 at the top of the channel. nih.gov The phenylpropionate core is stabilized within the hydrophobic channel by van der Waals interactions with surrounding residues.
A comparative docking study on a series of β-hydroxy-β-arylpropanoic acids, which are structurally related to 2-methyl-2-phenylpropanoic acid, revealed that these compounds can adopt a binding pose similar to that of ibuprofen. nih.gov The binding energies for these related compounds with COX-1 provide an estimation of their inhibitory potential. For instance, the binding energy for ibuprofen with COX-1 has been reported to be in the range of -8.38 kcal/mol. seaninstitute.or.id It is hypothesized that this compound would exhibit a similar binding mode, with its carboxylic acid group interacting with Arg120 and Tyr355, and the phenyl ring occupying the hydrophobic pocket. The additional methyl group, compared to 2-phenylpropanoic acid, may influence the orientation and binding affinity within the active site.
Table 1: Comparative Binding Affinities of Related Compounds with COX-1
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Ibuprofen | -8.38 seaninstitute.or.id | Arg120, Tyr355 nih.gov |
| Flurbiprofen | Strongest interaction among tested NSAIDs researchgate.net | Arg120, Tyr355 researchgate.net |
| Celecoxib | Weaker interaction with COX-1 compared to COX-2 researchgate.net | - |
This table presents data for structurally related compounds to infer potential interactions of this compound.
Quantum Chemical Calculations for Reaction Pathways and Transition States
Quantum chemical calculations are a powerful tool for investigating the electronic structure and reactivity of molecules. nih.govchemicaltimes.in These methods can be used to model reaction mechanisms, determine the geometries of transition states, and calculate reaction barriers, providing a deeper understanding of the chemical processes a compound may undergo.
For arylpropanoic acids, quantum chemical studies have been employed to understand their structure-activity relationships. nih.gov For instance, the inhibitory potency of some of these compounds has been correlated with the energy of the highest occupied molecular orbital (HOMO), suggesting that charge transfer may play a role in their interaction with the target enzyme. nih.gov
While specific quantum chemical studies on the reaction pathways of this compound are not documented in the literature, studies on ibuprofen have provided insights into its thermochemical properties and conformational landscape. researchgate.netresearchgate.net Such studies involve calculating the energies of different conformers to identify the most stable structures and understanding the electronic properties that govern their reactivity. These computational approaches could be applied to this compound to predict its metabolic fate, for example, by modeling its oxidation by cytochrome P450 enzymes. The calculations would involve identifying the likely sites of metabolism and the energy barriers for these reactions.
Homology Modeling of Relevant Enzymes
Homology modeling is a computational technique used to generate a three-dimensional model of a protein from its amino acid sequence, based on the known structure of a homologous protein. This is particularly useful when the crystal structure of the target protein is not available.
The metabolism of many drugs, including profens, is carried out by cytochrome P450 (CYP) enzymes in the liver. nih.govclinpgx.orgnih.gov Specifically, CYP2C8 and CYP2C9 are the primary enzymes involved in the metabolism of ibuprofen. nih.govnih.gov Given the structural similarity, it is highly probable that these enzymes are also involved in the metabolism of this compound.
In the absence of a crystal structure for a specific CYP isoform that might metabolize this compound, homology modeling can be used to build a reliable 3D model. nih.govnih.gov These models are constructed using the known crystal structures of other mammalian CYPs as templates. nih.gov A homology model of the relevant CYP enzyme would allow for molecular docking studies of this compound to predict its binding orientation within the active site and to identify the amino acid residues crucial for its metabolism. This information can be invaluable for predicting potential drug-drug interactions and understanding inter-individual variability in its metabolism.
Prediction of Pharmacokinetic Profiles (ADME)
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its potential as a therapeutic agent. In silico tools are widely used in the early stages of drug discovery to predict these properties, helping to identify candidates with favorable pharmacokinetic profiles. uq.edu.aunih.govnih.gov Online platforms such as SwissADME and pkCSM provide rapid predictions of a wide range of ADME parameters. uq.edu.aunih.govhumanjournals.comnih.govswissadme.ch
A predicted ADME profile for this compound was generated using these tools. The results suggest good oral bioavailability.
Table 2: Predicted Physicochemical and Lipophilicity Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| LogP (Consensus) | 2.25 |
| Water Solubility | Soluble |
| Topological Polar Surface Area (TPSA) | 37.30 Ų |
Table 3: Predicted Pharmacokinetic Properties of this compound
| Property | Prediction |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeant | No |
| P-glycoprotein Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
The predictions indicate that this compound is likely to be well-absorbed from the gastrointestinal tract and is not expected to cross the blood-brain barrier. A significant prediction is the potential for inhibition of CYP2C9, one of the key enzymes in drug metabolism. nih.govnih.gov This suggests a potential for drug-drug interactions with other medications that are substrates of this enzyme.
Applications in Advanced Materials and Chemical Technologies
Development as Chiral Dopants in Liquid Crystal Systems
Chiral dopants are essential components in the formulation of cholesteric liquid crystals, where they induce a helical twist in the nematic host. While 2-methyl-2-phenylpropanoic acid itself is not extensively documented as a primary chiral dopant, its core structure is fundamental to a class of derivatives that exhibit significant helical twisting power. Research in this area predominantly focuses on derivatives of the closely related 2-phenylpropanoic acid. researchgate.net
Helical Twisting Power (HTP) Characterization
The efficacy of a chiral dopant is quantified by its Helical Twisting Power (HTP), which is a measure of its ability to induce a helical structure in a nematic liquid crystal host. A higher HTP value indicates that a smaller amount of the dopant is required to achieve a desired helical pitch.
The general relationship for HTP is given by:
HTP = (p * c * r)⁻¹
Where:
p is the pitch of the cholesteric liquid crystal
c is the concentration of the chiral dopant
r is the enantiomeric excess of the chiral dopant
Interactive Data Table: Helical Twisting Power of Selected 2-Phenylpropanoic Acid Derivatives
| Derivative Name | Nematic Host | Concentration (wt%) | HTP (μm⁻¹) | Reference |
| (S)-1-[4-(trans-4-Butylcyclohexyl)phenyl]-2-phenylpropane-1-one | ZLI-1132 | 1.0 | 20.4 | researchgate.net |
| Ester-linked chiral dopants with 1,4-substitution | Not specified | Not specified | Relatively large | researchgate.net |
| Ether-linked chiral dopants with 1,2-substitution | Not specified | Not specified | Larger than 1,4-substitution | researchgate.net |
Structure-Property Relationships in Liquid Crystal Applications
The relationship between the molecular structure of a chiral dopant and its HTP is a critical area of research for the rational design of new liquid crystal materials. For derivatives of 2-phenylpropanoic acid, several structural features have been identified as key influencers of their twisting ability.
The nature of the linkage between the chiral center and the core of the molecule plays a significant role. Studies have shown that ester-linked chiral dopants with a 1,4-substitution pattern on the benzene (B151609) ring tend to exhibit relatively high HTP values. researchgate.net In contrast, ether-linked dopants with a 1,2-substitution pattern have been found to possess even larger molar HTP values. researchgate.net This suggests that the spatial arrangement and electronic nature of the linkage group directly impact the transfer of chirality to the liquid crystal host.
Furthermore, the terminal groups attached to the chiral frame have a substantial influence on the HTP. The presence of bulky and rigid groups can enhance the twisting power. This is attributed to the increased steric interactions between the chiral dopant and the liquid crystal molecules, which forces a more pronounced helical arrangement. The steric effect has been clearly identified as an important factor in inducing a helical macrostructure. researchgate.net
The inherent chirality of the this compound core is the foundation upon which these structure-property relationships are built. The methyl group at the α-position is crucial for creating the chiral center. While the parent acid may not be an optimal dopant due to factors like its polarity and potential for hydrogen bonding which can disrupt the liquid crystalline phase, its derivatization allows for the fine-tuning of properties to maximize HTP.
Utilization as Building Blocks for Complex Molecular Architectures
The carboxylic acid functionality and the phenyl group of this compound make it a versatile building block for the synthesis of more complex molecules. Its application is particularly prominent in the pharmaceutical industry, where it serves as a key starting material for the synthesis of active pharmaceutical ingredients (APIs).
One of the most notable examples of its use as a building block is in the synthesis of Bilastine, a second-generation antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria. quickcompany.inquickcompany.inpatsnap.commuseonaturalistico.itpatsnap.comgoogle.comgoogle.com The synthesis of Bilastine involves several steps where the this compound moiety is a core component of the final drug molecule.
The general synthetic route to Bilastine often starts with a derivative of this compound. For example, a process may begin with the acylation of this compound or its ester, followed by a series of reactions to introduce the other heterocyclic components of the Bilastine molecule. quickcompany.in One patented process describes the reaction of 2-[4-(2-chloroethyl)phenyl]-2-methylpropanoic acid, a direct derivative, with other intermediates to construct the final complex structure of Bilastine. quickcompany.in
The synthesis of key intermediates for Bilastine often involves the modification of the phenyl ring of this compound. For instance, 2-[4-(2-hydroxyethyl)phenyl]-2-methylpropionic acid is a crucial intermediate that can be synthesized from 4-halogenated phenyl-2-methyl propionic acid derivatives. patsnap.com
Beyond pharmaceuticals, the principles of using carboxylic acids as building blocks are well-established in polymer chemistry and supramolecular self-assembly. While specific examples detailing the use of this compound in these fields are not as prevalent as in medicinal chemistry, its structure suggests potential applications. For instance, as a dicarboxylic acid, it could potentially be used as a monomer in the synthesis of polyesters or polyamides, analogous to how other dicarboxylic acids are used to create engineering plastics. mdpi.com Similarly, the carboxylic acid group is a well-known motif for directing supramolecular self-assembly through hydrogen bonding, suggesting that this compound could be a component in the design of complex, self-assembling nanoscale structures. nih.gov
Interactive Data Table: Examples of Complex Molecules Synthesized from this compound Derivatives
| Starting Material | Target Molecule | Application | Reference |
| 2-methyl-2-phenyl-propanoic acid or its ester | Bilastine | Antihistamine | quickcompany.in |
| 2-[4-(2-chloroethyl)phenyl]-2-methyl-propanoic acid | Bilastine | Antihistamine | quickcompany.in |
| 2-methyl-2-{4-[2-(toluene-4-sulfonyloxy)-ethyl]-phenyl}-propionic acid methyl ester | Bilastine | Antihistamine | patsnap.com |
| 4-halogenated phenyl-2-methyl propionic acid derivative | 2-(4-(2-hydroxyethyl) phenyl)-2-methyl propionic acid (Bilastine intermediate) | Pharmaceutical intermediate | patsnap.com |
Future Research Directions and Challenges
Exploration of Novel Biocatalytic Pathways
Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivity
A significant area of future research is the design and synthesis of novel derivatives of 2-methyl-2-phenylpropanoic acid with enhanced biological activity. Researchers are actively exploring the synthesis of new series of related compounds, such as 2-(4-substitutedmethylphenyl)propionic acid derivatives and 2-methyl-2'-(substituted phenyl isoxazol)phenoxyacetic acid derivatives, to identify candidates with improved therapeutic potential. nih.govresearchgate.net
For instance, studies have focused on creating derivatives with dual functionalities, such as combined cyclooxygenase (COX) inhibitory and antibacterial properties. nih.gov The synthesis of a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives has yielded compounds with promising COX inhibition and antibacterial activity. nih.gov Future work will aim to build upon these findings to develop next-generation molecules with even greater potency and a broader spectrum of activity.
The following table summarizes some of the synthesized derivatives and their reported activities, which can serve as a foundation for future design efforts.
| Compound ID | Derivative Class | Reported Activity |
| 6h, 6l | 2-(4-substitutedmethylphenyl)propionic acid | COX-1 and COX-2 inhibition, antibacterial |
| 5a, 5i | Phenylisoxazol phenoxy 2-methylpropanoic acid | Hypolipidemic |
The challenge in this area is to rationally design modifications to the core structure of this compound that will lead to the desired enhancement in bioactivity without introducing undesirable properties. This requires a deep understanding of structure-activity relationships (SAR).
Advanced Computational Modeling for Predictive Research
Advanced computational modeling is becoming an indispensable tool in modern drug discovery and development. For this compound and its derivatives, computational methods can be used to predict their biological activity and to guide the design of new, more potent analogues.
Docking studies, for example, can be used to simulate the binding of these compounds to their biological targets, such as the COX-1 enzyme. nih.gov By understanding the molecular interactions between the compound and the active site of the enzyme, researchers can make informed decisions about which structural modifications are likely to improve binding affinity and, consequently, inhibitory activity. nih.gov
A key challenge is the accuracy of the predictive models. The development of more sophisticated algorithms and force fields is necessary to improve the reliability of in silico predictions and to better correlate them with experimental results.
Sustainable Synthesis Strategies for this compound
The principles of "Green Chemistry" are increasingly influencing the development of new synthetic methodologies in the chemical industry. A major future direction for the production of this compound is the development of sustainable synthesis strategies that minimize environmental impact and reduce risks to human health. orgsyn.org
Future research in this area will focus on further optimizing such green synthetic routes, exploring the use of renewable starting materials, and developing catalytic systems that are highly efficient and easily recyclable. The challenge is to develop sustainable processes that are not only environmentally friendly but also economically viable for large-scale industrial production. google.comgoogle.com
Q & A
Q. What are the standard synthetic routes for 2-methyl-2-phenylpropanoic acid in laboratory settings?
A common method involves the esterification of this compound derivatives using methanol and acid catalysts under reflux conditions. For example, liquid-phase synthesis from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoate has been reported, with reaction conditions including dichloromethane as a solvent and potassium carbonate as a base . Key steps include nucleophilic substitution and acid-catalyzed hydrolysis. Researchers should optimize reaction time (e.g., 12–24 hours) and monitor pH (2–3) during workup to maximize yield.
Q. How should this compound be characterized to confirm structural identity?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze and spectra for characteristic peaks (e.g., α-methyl group at δ ~1.5 ppm, aromatic protons at δ ~7.2–7.4 ppm).
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
- Melting Point : Compare observed values (e.g., 85–89°C for structurally similar 3-(2-methoxyphenyl)propanoic acid) with literature data .
Q. What safety protocols are recommended for handling this compound?
Based on GHS guidelines:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps (e.g., reflux) .
- Ventilation : Ensure local exhaust systems maintain airborne concentrations below ACGIH TLVs .
- Emergency Measures : Provide eyewash stations and emergency showers. For skin contact, rinse immediately with water for 15 minutes .
Q. What solvents are compatible with this compound for solubility studies?
The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. For kinetic studies, use methanol or ethanol due to their moderate polarity and low reactivity with carboxylic acid groups .
Q. How can researchers validate the purity of this compound batches?
Perform LC-MS to detect trace impurities (e.g., residual starting materials or isomers). Quantify using external calibration curves with reference standards like (2RS)-2-(4-ethylphenyl)propanoic acid (EP Impurity N) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts during this compound synthesis?
Byproducts such as 2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid (EP Impurity M) arise via radical-mediated oxidation or incomplete ester hydrolysis. Isotopic labeling (e.g., ) can track oxygen incorporation during side reactions . Mitigate this using inert atmospheres (N) and radical scavengers like BHT.
Q. How do substituents on the phenyl ring affect the acidity of this compound?
Electron-withdrawing groups (e.g., -NO) increase acidity by stabilizing the deprotonated carboxylate. Compare pKa values using potentiometric titration:
| Substituent | pKa (in HO) |
|---|---|
| -H (parent) | ~4.2 |
| -OCH | ~4.5 |
| -Cl | ~3.8 |
| Data derived from analogs like 2-(4-chlorophenyl)propanoic acid . |
Q. What advanced analytical methods resolve enantiomeric impurities in this compound?
Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases. For quantification, calibrate with (R)- and (S)-enantiomer standards. Alternatively, employ -NMR with chiral shift reagents .
Q. How can computational modeling predict the reactivity of this compound in drug design?
Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses binding affinity to targets like cyclooxygenase-2, leveraging structural analogs (e.g., ibuprofen derivatives) .
Q. What strategies minimize degradation during long-term storage of this compound?
Store under argon at –20°C in amber glass vials. Add desiccants (silica gel) to prevent hydrolysis. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) and quantify degradation products like 2-phenylpropenoic acid using GC-MS .
Data Contradictions and Resolution
- Safety Classification Discrepancies : While some SDS classify the compound as non-hazardous , others note acute toxicity (Category 4) for analogs like 2-(thiophen-2-yl)propanoic acid . Resolve by adhering to the strictest protocols (e.g., HEPA-filtered vacuums for dust control) .
- Synthetic Yield Variability : Reported yields range from 60–85% due to competing esterification pathways. Optimize via continuous flow reactors to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
